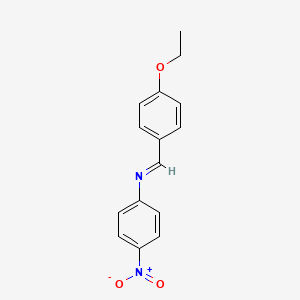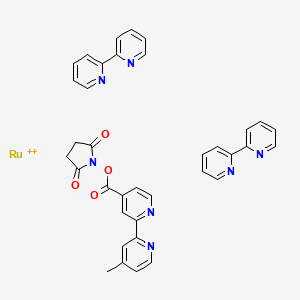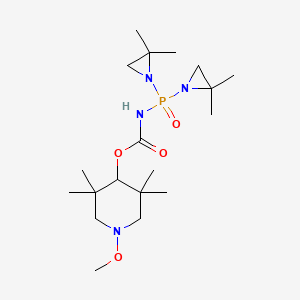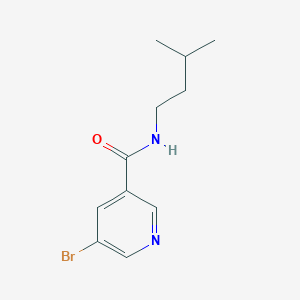![molecular formula C30H26N6O9 B13737951 2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate CAS No. 28470-82-8](/img/structure/B13737951.png)
2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate is a complex organic compound characterized by the presence of multiple isocyanate groups Isocyanates are known for their high reactivity, particularly with compounds containing active hydrogen atoms, such as amines and alcohols
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate typically involves the reaction of 3-(isocyanatomethyl)phenyl isocyanate with a suitable diol or polyol. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of isocyanate groups. Common solvents used in the synthesis include dichloromethane and toluene. The reaction is often catalyzed by tertiary amines or tin compounds to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified by distillation or recrystallization to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as amines and alcohols to form urea and urethane linkages, respectively.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions
Amines: React with isocyanates to form urea derivatives.
Alcohols: React with isocyanates to form urethane linkages.
Catalysts: Tertiary amines and tin compounds are commonly used to catalyze these reactions.
Major Products
Urea Derivatives: Formed from the reaction with amines.
Urethane Linkages: Formed from the reaction with alcohols.
Polyurethanes: Resulting from polymerization reactions.
科学研究应用
2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate has several applications in scientific research:
Polymer Chemistry: Used as a building block for the synthesis of polyurethanes with specific properties.
Materials Science: Employed in the development of advanced materials with enhanced mechanical and thermal properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and tissue engineering due to its biocompatibility and reactivity with biological molecules.
作用机制
The mechanism of action of 2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable urea or urethane linkages. This reactivity is exploited in various applications, such as the formation of cross-linked polymer networks in polyurethanes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
相似化合物的比较
Similar Compounds
- 1,3-bis[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]urea
- 1,3,5-tris(3-isocyanato-4-methylphenyl)-1,3,5-triazinane-2,4,6-trione
Uniqueness
2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate is unique due to its specific structure, which allows for the formation of highly cross-linked polymer networks. This property makes it particularly valuable in applications requiring materials with high mechanical strength and thermal stability.
属性
CAS 编号 |
28470-82-8 |
|---|---|
分子式 |
C30H26N6O9 |
分子量 |
614.6 g/mol |
IUPAC 名称 |
2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate |
InChI |
InChI=1S/C30H26N6O9/c37-18-31-13-21-4-1-7-24(10-21)34-28(40)43-16-27(45-30(42)36-26-9-3-6-23(12-26)15-33-20-39)17-44-29(41)35-25-8-2-5-22(11-25)14-32-19-38/h1-12,27H,13-17H2,(H,34,40)(H,35,41)(H,36,42) |
InChI 键 |
LROWRZDVKJRCSR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)OCC(COC(=O)NC2=CC=CC(=C2)CN=C=O)OC(=O)NC3=CC=CC(=C3)CN=C=O)CN=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate](/img/structure/B13737882.png)
![2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13737886.png)
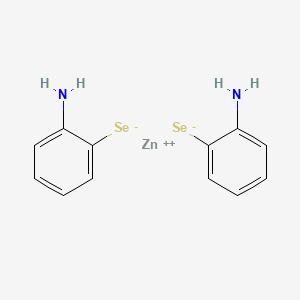


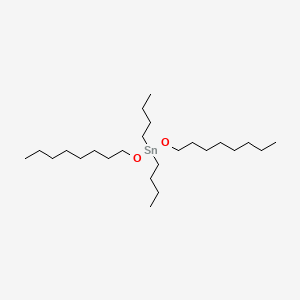
![2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13737909.png)

![4-[3-(4-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13737915.png)
